B1575495 Tyrosinase 240 –251

Tyrosinase 240 –251

Cat. No.: B1575495
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Tyrosinase Enzyme Function and Biological Significance

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment responsible for the coloration of skin, hair, and eyes in humans. plos.orgpertanian.go.idwikipedia.org The enzyme is classified as an oxidoreductase (EC 1.14.18.1) and is primarily located within specialized organelles called melanosomes, which are found in melanocytes. pertanian.go.idjmbfs.org The fundamental structure of tyrosinase across various species features a highly conserved binuclear, type 3 copper center in its active site, which is essential for its catalytic activity. pertanian.go.idnih.gov This active site, containing two copper atoms each coordinated by three histidine residues, interacts with molecular oxygen to catalyze two distinct initial reactions in the melanin production pathway, known as the Raper-Mason pathway. pertanian.go.idjmbfs.orgscispace.com

The two primary catalytic functions of tyrosinase are:

Monophenolase (or cresolase) activity: The hydroxylation of a monophenol, specifically the amino acid L-tyrosine, into the o-diphenol L-3,4-dihydroxyphenylalanine (L-DOPA). pertanian.go.idnih.govnih.gov

Diphenolase (or catecholase) activity: The subsequent oxidation of the o-diphenol (L-DOPA) into dopaquinone. pertanian.go.idnih.govnih.gov

Following the formation of dopaquinone, a series of further enzymatic and spontaneous chemical reactions lead to the production of two main types of melanin: the black-brown eumelanin (B1172464) and the red-yellow pheomelanin. researchgate.net

Role in Melanogenesis Research

Interestingly, research indicates that the difference in pigmentation is not always due to the number of tyrosinase molecules but can be regulated post-translationally. mdpi.com This highlights the complexity of its regulation and its importance in understanding human pigmentation. Dysregulation of tyrosinase activity is implicated in various skin conditions. Overproduction or hyperactivity of the enzyme can lead to hyperpigmentation disorders such as melasma and age spots. nih.gov Conversely, mutations in the TYR gene, which encodes the tyrosinase enzyme, can result in reduced or absent enzyme activity, leading to conditions like oculocutaneous albinism, a hereditary disorder characterized by a lack of pigment. plos.org

Tyrosinase as a Research Target in Biochemical and Molecular Biology Studies

Given its crucial function in pigmentation and its association with various dermatological conditions, tyrosinase is a significant target in biochemical and molecular biology research. nih.govresearchgate.net A major area of this research is the development of tyrosinase inhibitors. These molecules are sought after in the cosmetic and medical fields to treat skin hyperpigmentation. nih.gov Researchers have extensively studied various natural and synthetic compounds for their ability to inhibit tyrosinase. nih.gov These inhibitors can act through different mechanisms, such as competitive inhibition by mimicking the substrate, or by chelating the copper ions in the active site, which are essential for the enzyme's catalytic function. nih.govresearchgate.net

Mushroom tyrosinase, particularly from Agaricus bisporus, is often used as a model in these studies due to its commercial availability and high homology to human tyrosinase. nih.govresearchgate.net Biochemical characterization of tyrosinases from various sources, including bacteria and fungi, helps in understanding their structural and functional properties, which can be leveraged for biotechnological applications. researchgate.netnih.govresearchgate.net These studies involve analyzing factors like optimal pH, temperature, substrate specificity, and kinetic parameters (Km and kcat), which define the enzyme's efficiency and behavior. scispace.comresearchgate.netresearchgate.net Furthermore, molecular biology techniques are used to clone the tyrosinase gene, express the recombinant protein, and perform site-directed mutagenesis to investigate the roles of specific amino acid residues in its structure and catalytic mechanism. plos.orgnih.gov

Significance of Peptide Fragments in Enzyme Studies and Immunological Research

Peptide-Based Approaches in Biochemical and Immunological Investigations

In biochemical studies, peptide fragments are instrumental in understanding enzyme mechanisms. Synthesizing specific fragments allows researchers to pinpoint active sites, substrate binding domains, and regions involved in conformational changes. nih.govsemanticscholar.org For example, studies on the proteolysis (enzymatic breakdown) of proteins into peptide fragments help in analyzing the kinetics of these reactions and identifying which peptide bonds are accessible to enzymes. nih.gov

In immunology, peptide fragments are of paramount importance because the adaptive immune system, particularly T cells, recognizes antigens not as whole proteins but as short peptides. jmbfs.org These peptides are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. jmbfs.org This process of antigen presentation is fundamental to initiating an immune response against pathogens or cancerous cells.

Peptide-based research in immunology has several key applications:

Epitope Mapping: Identifying the specific peptide sequences (epitopes) that are recognized by T cells or antibodies. This is crucial for understanding autoimmune diseases and for designing targeted therapies. nih.govnih.gov

Vaccine Development: Synthetic peptides corresponding to immunogenic epitopes from pathogens or tumor antigens are used to develop vaccines. These peptide vaccines aim to stimulate a specific and targeted immune response. japer.in

Immunotherapy: Peptide-based materials are being developed as immunotherapeutic agents to modulate the immune system, for instance, in cancer treatment. japer.in

Contextualizing Tyrosinase 240-251 within Enzyme Structure and Function Research

The specific peptide fragment Tyrosinase 240–251 is a prime example of a peptide that has garnered significant attention in research, primarily within an immunological context. This peptide is located in a central region of the tyrosinase enzyme. nih.gov Its identification and study have provided indirect but valuable insights into the structure and function of the full-length tyrosinase enzyme, particularly concerning its interaction with the human immune system.

Table 1: Characteristics of Tyrosinase 240-251

PropertyDescriptionSource(s)
Amino Acid Sequence DAEKSDICTDEY (A common variant used in research where 'C' at residue 244 is substituted with 'S')
Original Sequence DAEKCDICTDEY jmbfs.org
Location Amino acids 240-251 of the human tyrosinase protein.
Immunological Role Identified as an immunogenic epitope for both B cells and T cells. jmbfs.orgscispace.comnih.gov

Research has highlighted two main immunological roles for this peptide fragment:

A T-Cell Epitope in Melanoma: Tyrosinase 240-251 is recognized as an HLA-A1-restricted epitope. jmbfs.orgscispace.com This means that the peptide can be presented by the HLA-A1 molecule on the surface of melanoma cells and subsequently recognized by cytotoxic T lymphocytes (CTLs). jmbfs.orgmdpi.com This recognition can trigger an immune response against the tumor cells. Consequently, this peptide has been a component in multi-peptide vaccine formulations for melanoma, aiming to stimulate the patient's immune system to target and destroy cancer cells expressing tyrosinase.

A B-Cell Epitope in Vitiligo: In the context of the autoimmune disorder vitiligo, the region encompassing amino acids 240-255 has been identified as a B-cell epitope. nih.gov This indicates that autoantibodies from patients with vitiligo can bind to this specific segment of the tyrosinase enzyme. The presence of such antibodies supports the hypothesis that an autoimmune response against melanocytes contributes to the depigmentation seen in vitiligo. nih.govnih.gov

While direct studies on the role of the Tyrosinase 240-251 fragment in the enzyme's catalytic kinetics are not prominent in the available literature, its identification as a key epitope has structural implications. The fact that this region is accessible to and recognized by immune components (both antibodies and MHC molecules for T-cell presentation) suggests that it is located on the surface of the folded tyrosinase protein. This information contributes to our understanding of the enzyme's three-dimensional conformation and helps in mapping surface-exposed areas that could be targeted for therapeutic intervention, whether for inhibiting the enzyme in hyperpigmentation or for stimulating an immune response in melanoma.

Properties

sequence

DAEKSDICTDEY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Structural and Conformational Research of Tyrosinase 240–251 and Its Interactions

Three-Dimensional Structure Analysis and Computational Modeling of Tyrosinase Active Sites Relevant to Peptide Binding

The active site of the tyrosinase enzyme is a well-characterized region containing two copper ions, CuA and CuB, coordinated by six conserved histidine residues. nih.govnih.govnih.gov This di-copper center is crucial for the enzyme's catalytic activity, which involves the hydroxylation of monophenols and the oxidation of o-diphenols in the melanin (B1238610) synthesis pathway. nih.govnih.govnih.gov

Computational modeling and molecular docking studies are frequently used to investigate how various inhibitor molecules and peptides bind to this active site. researchgate.netmdpi.comresearchgate.net These studies help in the design of agents for controlling pigmentation. For instance, docking simulations show that inhibitory peptides often interact with key residues near the copper ions, such as HIS263, ASN260, and VAL283, through hydrogen bonds and hydrophobic interactions, thereby blocking the natural substrate from binding. mdpi.com

However, there is no available research that specifically models the binding of the Tyrosinase 240–251 peptide (QEPSFSLPYWNF) to the active site of the tyrosinase enzyme. Its known biological role as a T-cell epitope in VKH disease means it is recognized by immune system components, not by the enzyme's catalytic site from which it is derived. nih.govscielo.br

Conformational Dynamics and Stability of Tyrosinase 240-251 Peptides

The conformational dynamics of a peptide—the way it folds and moves in three-dimensional space—are essential to its function. mpg.de These dynamics are influenced by the peptide's amino acid sequence, the surrounding solvent, and its interactions with other molecules. ufba.brnih.gov Techniques like molecular dynamics (MD) simulations are employed to study these movements on various timescales, revealing how a peptide might transition between different conformational states to perform its biological role. nih.govuol.de

Currently, there are no specific studies in the scientific literature that analyze the conformational dynamics or structural stability of the isolated Tyrosinase 240–251 peptide. Research in this area tends to focus on either the dynamics of the entire tyrosinase protein or on peptides designed as inhibitors that target the enzyme's active site. researchgate.net

Molecular Interaction Profiling of Tyrosinase 240-251 with Target Molecules

The primary target molecules for the Tyrosinase 240–251 peptide, as identified in immunological studies, are not the tyrosinase enzyme itself but rather proteins of the immune system.

Binding Site Characterization and Ligand Interactions

In the context of VKH disease, the Tyrosinase 240–251 peptide binds to a specific type of Major Histocompatibility Complex (MHC) class II molecule, namely HLA-DRB1*0405. mdpi.comscielo.br The binding site is a groove on the surface of the MHC molecule that holds the peptide for presentation to T-cells. nih.govnih.gov The "ligand" that then interacts with this peptide-MHC complex is the T-cell receptor (TCR). nih.gov

The interaction between the peptide and the MHC molecule is critical for the immune response. The peptide is held in an extended conformation within the MHC groove, with certain amino acid side chains (known as anchor residues) fitting into specific pockets within the groove. nih.gov This stable binding allows the complex to be displayed on the surface of an antigen-presenting cell, initiating the T-cell response. While this is the known interaction, detailed biophysical characterization, such as binding affinities and specific bond lengths for the Tyrosinase 240–251 peptide with HLA-DRB1*0405, is not available in the reviewed literature.

Role of Specific Amino Acid Residues in Intermolecular Interactions

The interaction between a peptide and an MHC molecule, as well as the subsequent recognition by a TCR, is highly specific and is determined by the amino acid sequence of the peptide. nih.govnih.gov

Peptide-MHC Interaction: Certain residues within the peptide, the "anchor residues," are critical for fitting into the binding groove of the MHC molecule. These interactions anchor the peptide securely for presentation.

Peptide-TCR Interaction: Other amino acid residues of the peptide point outwards from the MHC groove and are directly recognized by the hypervariable loops of the T-cell receptor. This recognition is what triggers the activation of the T-cell and the subsequent autoimmune attack.

For the Tyrosinase 240–251 peptide, the specific amino acid residues that serve as anchors for the HLA-DRB1*0405 molecule or that are essential for TCR recognition have not been experimentally detailed in the available research. General principles of immunology suggest that the unique sequence of QEPSFSLPYWNF contains the specific residues necessary for these precise molecular interactions that lead to its role in the pathogenesis of VKH disease. scielo.brnih.gov

Biochemical and Enzymatic Activity Modulation by Tyrosinase 240–251

Investigation of Tyrosinase 240-251 as a Modulator of Tyrosinase Activity

There is no available scientific literature or research data to suggest that the Tyrosinase 240–251 peptide functions as a modulator of tyrosinase activity. Peptides that do inhibit tyrosinase often contain specific residues, such as arginine, phenylalanine, valine, alanine (B10760859), or leucine (B10760876), which are believed to be important for binding to the enzyme's active site. bas.bg Other inhibitory peptides may act as thiol-containing compounds that interfere with the melanin (B1238610) synthesis pathway. mdpi.com The sequence of Tyrosinase 240-251 (DAEKSDICTDEY) does not prominently feature the characteristics of known tyrosinase-inhibitory peptides.

Mechanistic Studies of Tyrosinase Inhibition by Peptides

While there are no mechanistic studies on Tyrosinase 240-251 as an inhibitor, the mechanisms by which other peptides and small molecules inhibit tyrosinase are well-documented. These mechanisms generally fall into several categories. nih.govmdpi.comnih.gov

Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate (like L-tyrosine or L-DOPA) and binds to the active site of the enzyme, preventing the actual substrate from binding. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding. mdpi.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). nih.govmdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor complex.

Suicide Inactivation: The inhibitor acts as a substrate, but is converted by the enzyme into a reactive product that irreversibly inactivates the enzyme. mdpi.com

Without experimental data, it is impossible to determine if Tyrosinase 240-251 could theoretically engage in any of these mechanisms.

Kinetic Characterization of Enzyme-Peptide Interactions

Kinetic characterization is essential to quantify the potency and mechanism of an enzyme inhibitor. As no studies have been performed on Tyrosinase 240-251 as a tyrosinase modulator, no kinetic data are available.

For known inhibitors, kinetic studies are used to determine key parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency. nih.govmedicaljournals.se

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a stronger inhibitor. mdpi.com

These values are typically determined using methods like Lineweaver-Burk or Dixon plots, which analyze enzyme reaction rates at various substrate and inhibitor concentrations. mdpi.com

Below is an illustrative data table showing the kind of data that would be generated from such kinetic studies, using well-known tyrosinase inhibitors as examples.

Table 1: Illustrative Kinetic Data of Known Tyrosinase Inhibitors (Hypothetical Example)

CompoundInhibition TypeIC₅₀ (µM)Kᵢ (µM)
Kojic AcidCompetitive/Mixed16.69-
ArbutinCompetitive>500-
Compound 6c (Carvacrol derivative)Non-competitive0.01670.05
Tyrosinase 240-251Data Not AvailableData Not AvailableData Not Available

Regulation of Melanogenesis-Related Pathways by Tyrosinase 240-251 Peptides in Research Models

There is no evidence from research models (such as B16F10 melanoma cells) that Tyrosinase 240-251 peptides regulate melanogenesis. mdpi.comscielo.br The process of melanogenesis is complex, involving multiple signaling pathways that ultimately control the expression and activity of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). scielo.br

The central regulator of this process is the Microphthalmia-associated Transcription Factor (MITF). scielo.br Various signaling cascades can modulate MITF expression, including:

The cAMP/PKA pathway , often initiated by α-melanocyte-stimulating hormone (α-MSH). scielo.br

The Wnt/β-catenin pathway . scielo.br

Mitogen-activated protein kinase (MAPK) pathways .

Inhibitors of melanogenesis often work by downregulating these pathways, leading to decreased expression of MITF and, consequently, reduced levels of tyrosinase and other melanogenic enzymes. mdpi.com Since research on Tyrosinase 240-251 has been confined to its immunological properties, its effects on these intracellular signaling pathways in melanocytes have not been investigated. sb-peptide.com

Below is an illustrative data table showing the type of findings that would be reported from studies on a hypothetical melanogenesis inhibitor in a research model like B16F10 cells.

Table 2: Illustrative Effects of a Hypothetical Inhibitor on Melanogenesis in B16F10 Cells

Parameter MeasuredEffect of Hypothetical InhibitorEffect of Tyrosinase 240-251
Cellular Melanin ContentSignificant DecreaseData Not Available
Intracellular Tyrosinase ActivitySignificant DecreaseData Not Available
MITF Protein ExpressionDownregulatedData Not Available
TYR Gene ExpressionDownregulatedData Not Available

Immunological Characterization of Tyrosinase 240–251 As an Antigenic Epitope

Identification and Characterization of Tyrosinase 240-251 as an Immunodominant Epitope

Tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, is expressed in normal melanocytes and is often overexpressed in malignant melanoma. This characteristic makes it a key target for immunotherapy. nih.gov Early research aimed at identifying the most immunogenic regions of the tyrosinase protein found that a 79-amino-acid stretch, from residue 163 to 241, is a highly immunodominant region. nih.gov

Subsequent investigations focused on pinpointing specific epitopes within this region that are recognized by cytotoxic T-lymphocytes (CTLs), a critical component of the anti-tumor immune response. Studies involving CTLs from melanoma patients demonstrated that a peptide within the 240-251 region of tyrosinase is a prominent target. Specifically, CTLs from five out of six HLA-A1-positive melanoma patients were found to recognize epitopes derived from tyrosinase. nih.gov Further analysis identified the core sequence KCDICTDEY, corresponding to amino acids 243-251, as the epitope recognized by these CTLs in an HLA-A1-restricted manner. nih.govgoogle.com

In the context of cancer vaccines, a modified version of the tyrosinase 240-251 peptide, with the sequence DAEKSDICTDEY, has been utilized. aacrjournals.orgnih.gov In this version, the cysteine at position 244 is substituted with a serine. This modification was found to enhance the immunogenicity of the peptide. aacrjournals.org This enhanced immunogenicity has led to its inclusion in numerous multipeptide vaccine trials for melanoma. aacrjournals.orgclinicaltrials.govaacrjournals.org

Research has also identified the region of amino acids 240-254 of tyrosinase as a B-cell epitope recognized by autoantibodies from patients with vitiligo, an autoimmune disorder characterized by the loss of melanocytes. core.ac.uk This finding highlights the dual role of this epitope in both anti-tumor immunity and autoimmunity.

Table 1: Key Studies on the Identification of Tyrosinase 240-251 as an Epitope

Study Focus Key Findings References
Identification of Immunodominant Regions The 163-241 amino acid region of tyrosinase is highly immunodominant. nih.gov
CTL Epitope Identification The peptide KCDICTDEY (243-251) is an HLA-A1-restricted CTL epitope in melanoma. nih.govgoogle.com
Modified Peptide Immunogenicity The DAEKSDICTDEY (240-251, C244S) peptide is highly immunogenic. aacrjournals.org
Autoimmune Epitope Identification The 240-254 region is recognized by autoantibodies in vitiligo patients. core.ac.uk

Major Histocompatibility Complex (MHC) Binding and Presentation Studies

The presentation of peptide antigens to T-cells is a critical step in initiating an immune response and is mediated by MHC molecules. researchgate.netnih.gov The tyrosinase 240-251 epitope is presented by the MHC class I molecule HLA-A1. nih.govgoogle.com The binding of a peptide to an MHC molecule is a prerequisite for its recognition by T-cells.

Studies have shown that the wild-type tyrosinase peptide containing two cysteine residues required high concentrations to sensitize target cells in vitro. nih.gov It was hypothesized that the sulfhydryl groups of the cysteine residues could lead to spontaneous modifications, which in turn would interfere with the peptide's ability to bind to the MHC molecule. nih.gov

To address this, researchers substituted the N-terminal cysteine with either serine or alanine (B10760859). This modification prevented the undesirable chemical alterations and resulted in a 100 to 1000-fold increase in the peptide's ability to sensitize target cells for CTL recognition. nih.gov This indicates a significantly improved binding to the HLA-A1 molecule. The enhanced stability and MHC binding of the modified peptide, DAEKSDICTDEY, where serine replaces cysteine at position 244, has made it a preferred candidate for vaccine development. aacrjournals.orgaacrjournals.org

The process of how peptides are generated and loaded onto MHC class I molecules is complex. researchgate.net Endogenous proteins, such as tyrosinase in a melanoma cell, are degraded into smaller peptides, which are then transported into the endoplasmic reticulum to be loaded onto MHC class I molecules before being presented on the cell surface for surveillance by CD8+ T-cells. researchgate.net The efficiency of this natural processing and presentation pathway for the tyrosinase 240-251 epitope in tumor cells is a key factor in its ability to elicit an anti-tumor immune response.

Table 2: MHC Binding Characteristics of Tyrosinase 240-251

Peptide Variant MHC Restriction Key Finding on MHC Binding References
Wild-Type (contains cysteine) HLA-A1 Requires high concentrations for target cell sensitization due to potential modification of cysteine residues interfering with MHC binding. nih.gov
Modified (cysteine substituted) HLA-A1 Substitution of cysteine with serine or alanine significantly enhances target cell sensitization, indicating improved MHC binding. nih.gov

T-Cell Receptor (TCR) Recognition and T-Cell Responses to Tyrosinase 240-251 in Research Models

The recognition of the peptide-MHC complex by a specific T-cell receptor (TCR) is the cornerstone of the adaptive immune response. xiahepublishing.commdpi.com The tyrosinase 240-251 epitope has been shown to be a target of T-cell responses in both melanoma patients and in research models.

In clinical trials of multipeptide vaccines for melanoma, the modified tyrosinase 240-251 peptide (DAEKSDICTDEY) has been shown to be immunogenic. aacrjournals.orgaacrjournals.org T-cell responses to this peptide have been detected in vaccinated patients using methods such as the enzyme-linked immunospot (ELIspot) assay and tetramer analysis. aacrjournals.orgaacrjournals.org For instance, in one study, T-cell responses were observed in HLA-A1+ patients vaccinated with a peptide cocktail containing tyrosinase 240-251. nih.gov

The diversity and clonality of the TCR repertoire that recognizes the tyrosinase 240-251 epitope can influence the effectiveness of the immune response. xiahepublishing.commdpi.com A broad TCR repertoire capable of recognizing the epitope with high avidity is desirable for a potent anti-tumor effect. The characteristics of the T-cells that respond to this epitope, such as their expression of chemokine receptors like CXCR3, can also impact their ability to home to the tumor site and exert their effector functions. nih.gov

Research has also explored how to enhance T-cell responses to tyrosinase peptides. For example, the use of adjuvants like Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF) in vaccine formulations aims to boost the magnitude and quality of the T-cell response. aacrjournals.orgnih.gov

Table 3: T-Cell Responses to Tyrosinase 240-251 in Research

Research Context Method of T-Cell Response Detection Key Findings References
Multipeptide Vaccine Trials ELIspot, Tetramer analysis The modified tyrosinase 240-251 peptide is immunogenic and elicits detectable T-cell responses in vaccinated melanoma patients. aacrjournals.orgnih.govaacrjournals.org
T-Cell Homing Immunohistochemistry, Flow cytometry Vaccine-induced T-cells specific for tumor antigens can express chemokine receptors like CXCR3, which is important for trafficking to tumors. nih.gov

Implications in Autoimmunity and Immunological Research Models

The expression of tyrosinase in normal melanocytes means that immune responses directed against this protein can also lead to the destruction of healthy cells, resulting in autoimmune conditions such as vitiligo and Vogt-Koyanagi-Harada (VKH) disease. core.ac.uknih.govmedscape.comscielo.br The tyrosinase 240-251 epitope has been implicated in these autoimmune processes.

In patients with vitiligo, autoantibodies have been found to recognize an epitope within the 240-254 region of tyrosinase. core.ac.uk This suggests that B-cell responses to this part of the protein contribute to the pathogenesis of the disease.

Vogt-Koyanagi-Harada disease is a multisystem autoimmune disorder that targets melanocytes in the eyes, skin, inner ear, and meninges. medscape.comscielo.br It is strongly associated with the HLA-DR4 allele. medscape.com T-cell mediated immune responses against tyrosinase family proteins are believed to be central to the development of VKH. While much of the research in VKH has focused on T-helper cell responses and HLA class II-restricted epitopes, the potential for cross-reactivity of CTLs targeting epitopes like tyrosinase 240-251 cannot be ruled out.

Interestingly, some studies have proposed a link between viral infections and the initiation of autoimmunity against melanocytes through a mechanism of molecular mimicry. For example, T-cells from VKH patients have been shown to cross-react with a peptide from the cytomegalovirus (CMV) envelope glycoprotein (B1211001) H that shares sequence homology with a tyrosinase peptide. nih.gov This suggests that an immune response initially directed against a viral pathogen could inadvertently target self-antigens like tyrosinase.

The development of autoimmune vitiligo in melanoma patients undergoing immunotherapy is often associated with a better clinical outcome, indicating that the same immune response that targets the tumor is also responsible for the destruction of normal melanocytes. nih.gov This dual role of the anti-tyrosinase immune response makes the tyrosinase 240-251 epitope a valuable tool in research models to study the delicate balance between anti-tumor immunity and autoimmunity.

Advanced Methodologies for Studying Tyrosinase 240–251

Computational Approaches in Peptide Research

Computational methods have become indispensable in peptide research, offering insights that can guide and complement experimental work. These in silico techniques allow for the prediction and analysis of peptide behavior at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umt.edu.my In the context of tyrosinase research, docking is frequently used to predict how potential inhibitors, including peptide fragments, might bind to the enzyme's active site. umt.edu.mymdpi.comscitechnol.com For instance, studies often use the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) as the target for docking simulations. mdpi.comnih.gov The process involves preparing the 3D structures of both the enzyme and the ligand (the peptide), followed by running simulations that calculate the binding affinity, often expressed as a docking score in kcal/mol. umt.edu.mymdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and specific residues within the tyrosinase active site. mdpi.com

Molecular dynamics (MD) simulations take the static snapshots from molecular docking and simulate the movements of atoms and molecules over time. mdpi.comnih.gov This provides a more dynamic view of the peptide-enzyme complex, assessing its stability and the persistence of key interactions. mdpi.com MD simulations can reveal conformational changes in both the peptide and the enzyme upon binding. mdpi.com The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) over the simulation period. mdpi.com For example, a 20 ns MD simulation can show how the binding of a ligand affects the flexibility of residues in the active site. mdpi.com These computational approaches are powerful for understanding binding mechanisms and can guide the design of novel peptides with desired inhibitory or modulatory functions. mdpi.com

Table 1: Representative Software and Force Fields in Tyrosinase Computational Studies

Technique Software Common Force Field Primary Output
Molecular Docking AutoDock, AutoDock Vina Not applicable Binding affinity (kcal/mol), Binding poses

Machine learning (ML) is increasingly being applied to predict the biological functions of peptides, including their potential as enzyme inhibitors. researchgate.net For tyrosinase inhibitory peptides (TIPs), ML models can be trained on datasets of known TIPs and non-TIPs to identify sequence-based features that correlate with inhibitory activity. researchgate.net These models can then be used to screen large peptide libraries for novel inhibitor candidates. mdpi.com

Predictive modeling often involves a quantitative structure-activity relationship (QSAR) approach, where the biological activity of a set of compounds is correlated with their physicochemical properties or structural features. researchgate.net For peptides, this can involve descriptors derived from the amino acid sequence. The goal is to develop a robust model that can accurately predict the activity of new, untested peptides. The performance of these models is typically evaluated using statistical parameters such as the coefficient of determination (R²), and cross-validation techniques (Q²). mdpi.com These predictive tools can significantly accelerate the discovery of new functional peptides by prioritizing candidates for experimental validation. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Spectroscopic and Calorimetric Techniques for Interaction Analysis

Spectroscopic and calorimetric methods provide direct experimental evidence of peptide binding and the resulting structural and energetic changes.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides in solution. nsf.govjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) can reveal the proportions of α-helix, β-sheet, and random coil structures. nsf.govunivr.it

When a peptide like Tyrosinase 240–251 interacts with a target molecule or its environment changes, its conformation may be altered. CD spectroscopy can detect these changes. For example, a shift in the CD spectrum upon binding of a ligand can indicate an induced fit or a stabilization of a particular conformation. researchgate.net Proteins with a-helical structures typically show negative bands around 208 and 222 nm, while β-pleated sheets have a negative band around 218 nm. nsf.gov By comparing the CD spectra of the peptide in its free and bound states, researchers can gain insights into the structural consequences of the interaction. researchgate.net

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com It is considered the gold standard for determining the thermodynamics of biomolecular interactions in solution. whiterose.ac.uk In a typical ITC experiment, a solution of a ligand (e.g., a peptide) is titrated into a solution containing the macromolecule (e.g., an enzyme or receptor) in a sample cell. malvernpanalytical.com The instrument measures the heat released (exothermic) or absorbed (endothermic) with each injection. frontiersin.org

The data from an ITC experiment can be used to determine several key thermodynamic parameters:

Binding Affinity (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of peptide to target molecule in the complex.

Enthalpy (ΔH): The heat change associated with binding.

Entropy (ΔS):- The change in disorder of the system upon binding.

These parameters provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event. malvernpanalytical.com ITC is also used to measure enzyme kinetics by monitoring the heat produced over the course of an enzymatic reaction. frontiersin.org

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are fundamental for measuring the catalytic activity of tyrosinase and for quantifying the inhibitory effects of peptides like Tyrosinase 240–251. The most common assays monitor the enzymatic conversion of a substrate to a colored product. pepolska.pl

A widely used method is the mushroom tyrosinase assay, which often utilizes L-DOPA (L-3,4-dihydroxyphenylalanine) as a substrate. researchgate.net Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome (B613829). pepolska.pl The rate of dopachrome formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 475 nm. pepolska.plresearchgate.net

To assess the inhibitory potential of a peptide, the assay is performed in the presence and absence of the inhibitor. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the rate of the control reaction without the inhibitor. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of an inhibitor's potency. thieme-connect.de Kinetic studies, such as generating Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed-type). thieme-connect.de

Table 3: Common Compounds Mentioned in the Article

Compound Name
Tyrosinase
L-DOPA (L-3,4-dihydroxyphenylalanine)
Dopachrome
Dopaquinone
Kojic acid
L-tyrosine
Tropolone

Cell-Based Research Models for Investigating Cellular Effects (e.g., B16F10 cells)

The investigation of the cellular effects of specific peptide sequences like Tyrosinase 240–251 relies heavily on robust in vitro models that can accurately reflect biological processes. Among the most widely utilized models for studying melanogenesis and the function of tyrosinase-related compounds are murine melanoma cell lines, particularly B16F10 cells. acmcasereports.commedsci.org These cells are favored by researchers due to their inherent ability to synthesize melanin (B1238610) and express the necessary enzymatic machinery, including tyrosinase and tyrosinase-related proteins (TRPs). tandfonline.comresearchgate.net This makes them an excellent system for evaluating how exogenous agents, such as synthetic peptides, modulate melanin production pathways.

The typical experimental approach involves culturing B16F10 cells and treating them with various concentrations of the peptide under investigation. Following an incubation period, researchers assess several key parameters to determine the peptide's effect. A primary and crucial step is to evaluate cell viability, often using an MTT assay, to ensure that the observed effects on melanogenesis are not simply a byproduct of cytotoxicity. nih.govscirp.org Subsequently, the direct impact on melanin production is quantified by lysing the cells and measuring the melanin content spectrophotometrically. nih.govmdpi.com To delve deeper into the mechanism, cellular tyrosinase activity is also measured. medsci.orgtandfonline.com This involves preparing cell lysates and providing a substrate like L-DOPA to measure the rate of its enzymatic conversion. acmcasereports.com Some studies also examine changes in the expression levels of key regulatory proteins involved in melanogenesis, such as Microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), TRP-1, and TRP-2, often through Western blotting. tandfonline.comresearchgate.net

Table 1: Common Assays in B16F10 Cells for Melanogenesis Research

Assay Purpose Typical Endpoint Measured
MTT Assay To assess cell viability and rule out cytotoxic effects of the test compound. Spectrophotometric measurement of formazan (B1609692) crystal formation, indicating metabolic activity. nih.govscirp.org
Melanin Content Assay To quantify the total amount of melanin produced by the cells after treatment. Spectrophotometric absorbance of dissolved melanin pellets at ~405 nm. nih.gov
Cellular Tyrosinase Activity Assay To measure the intracellular activity of the tyrosinase enzyme. Spectrophotometric measurement of dopachrome formation from a substrate like L-DOPA. medsci.orgtandfonline.com
Western Blotting To determine the expression levels of key proteins in the melanogenesis pathway. Detection and quantification of specific protein bands (e.g., MITF, Tyrosinase, TRP-1, TRP-2). tandfonline.com

Peptide Synthesis and Purification Methods for Research Applications

The availability of high-purity Tyrosinase 240–251 peptide is fundamental for obtaining reliable and reproducible data in research settings. Two primary strategies are employed for its production: chemical synthesis and recombinant expression.

Chemical synthesis, most notably solid-phase peptide synthesis (SPPS), is a common and highly effective method for producing peptides of this size. semanticscholar.org SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This method allows for precise control over the amino acid sequence and the incorporation of modifications if needed. Following the completion of the chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed.

Alternatively, biological synthesis via recombinant DNA technology can be used. This involves synthesizing a DNA sequence that codes for the Tyrosinase 240–251 peptide and cloning it into an expression vector, such as pGEX-4T-2. nih.gov This vector is then introduced into a host organism, typically Escherichia coli, which is induced to produce large quantities of the target peptide, often as a fusion protein with a tag like Glutathione S-transferase (GST) to facilitate purification. nih.gov

Regardless of the synthesis method, the crude peptide product contains various impurities, including deletion sequences, truncated peptides, or contaminants from the host cells. Therefore, rigorous purification is a critical subsequent step. The most widely used technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). semanticscholar.org This method separates the target peptide from impurities based on differences in hydrophobicity, yielding a product of very high purity. Other chromatographic techniques are also employed, sometimes in succession, to achieve the desired purity level. These include ion-exchange chromatography, which separates molecules based on net charge, and gel filtration chromatography (also known as size-exclusion chromatography), which separates them based on size. semanticscholar.orgijbiotech.com For recombinant peptides with an affinity tag, such as the GST tag, purification can be efficiently achieved using affinity chromatography. nih.gov The purity of the final peptide product is typically confirmed using analytical RP-HPLC and its identity verified by mass spectrometry.

Table 2: Overview of Peptide Synthesis and Purification Methods

Method Principle Application in Peptide Production
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical addition of amino acids to a peptide chain on a solid resin support. De novo synthesis of peptides with a defined sequence. semanticscholar.org
Recombinant Protein Expression Use of a host organism (e.g., E. coli) to produce a peptide from its corresponding genetic code. Production of peptides, often as fusion proteins for easier purification. nih.gov
Reversed-Phase HPLC (RP-HPLC) Separation based on differences in hydrophobicity between the peptide and impurities. High-resolution purification of crude synthetic or recombinant peptides. semanticscholar.org
Ion-Exchange Chromatography Separation based on net surface charge by binding to a charged stationary phase. Purification step to remove impurities with different charge characteristics. ijbiotech.comtu-darmstadt.de
Gel Filtration Chromatography Separation based on molecular size and shape. Removal of aggregates or impurities of significantly different sizes. semanticscholar.org
Affinity Chromatography Separation based on specific binding interaction between a tag on the peptide (e.g., GST) and a ligand on the column. Specific purification of tagged recombinant peptides. nih.gov

Future Directions and Emerging Research Avenues for Tyrosinase 240–251

Development of Novel Research Tools and Probes Based on Tyrosinase 240-251

The unique sequence of Tyrosinase 240–251 makes it a valuable candidate for developing sophisticated research tools. abcepta.comelabscience.com Scientists are working on creating probes that can be used to study the intricate processes of melanogenesis and related cellular activities. nih.gov These tools could include fluorescently labeled versions of the peptide to visualize its interactions within cells or biotinylated derivatives for use in affinity-based purification of interacting proteins. The development of such probes is crucial for elucidating the precise role of specific tyrosinase domains in both normal physiology and disease states.

Furthermore, mutant versions of the Tyrosinase 240–251 peptide, such as the 244S variant (KSDICTDEY), are being utilized to stimulate specific T-cell responses in research assays like ELISPOT and intracellular cytokine staining (ICS). peptides.de These antigen-specific peptides are instrumental in studying the immune response to tyrosinase, which is relevant in the context of melanoma research.

The creation of tyrosinase-based biosensors is another promising avenue. researchgate.netmdpi.com These biosensors could be employed for the rapid and sensitive detection of phenolic compounds in various samples. researchgate.netmdpi.com By immobilizing tyrosinase or its active fragments like the 240-251 peptide, researchers can create analytical devices for applications in environmental monitoring and the food industry. researchgate.net

Exploration of Structure-Activity Relationships for Enhanced Research Utility and Rational Design

Understanding the relationship between the structure of Tyrosinase 240–251 and its activity is fundamental for designing new molecules with enhanced research utility. mdpi.comnih.gov Researchers are investigating how modifications to the amino acid sequence of this peptide affect its function and interaction with other molecules. nih.govresearchgate.net

Key research findings in this area include:

Role of Specific Residues: Studies involving mutations of specific amino acids within the tyrosinase enzyme have highlighted the importance of certain residues for copper uptake and catalytic activity. For instance, the conserved Asn205 residue is crucial for stabilizing the orientation of His204 in the copper-binding site. researchgate.net

Hydrophobic and Electrostatic Interactions: The design of novel peptide inhibitors has shown that hydrophobic and electrostatic interactions are critical for binding to the tyrosinase active site. For example, a rationally designed tetrapeptide, CRNL, demonstrated potent tyrosinase inhibition through interactions involving arginine, asparagine, and leucine (B10760876) residues with the enzyme's active site. nih.govnih.gov

Influence of Hydroxyl Groups: In studies of other tyrosinase inhibitors, the position and number of hydroxyl groups on aromatic rings have been shown to play a significant role in inhibitory activity, likely through copper chelation. tandfonline.commdpi.com

Interactive Table: Key Residues and Interactions in Tyrosinase Inhibition

Residue/Interaction Significance Example Compound/Peptide Reference
Asn205 Stabilizes His204 for proper copper coordination. Tyrosinase enzyme researchgate.net
Cys, Arg, Asn, Leu Potent inhibition via electrostatic and hydrophobic interactions. CRNL tetrapeptide nih.govnih.gov
Hydroxyl groups Important for copper chelation and inhibitory activity. Esculetin, Coumarin derivatives tandfonline.commdpi.com
Pi-pi stacking Interaction with conserved His367 is essential. Various tyrosinase inhibitors nih.gov
Polar interactions Interactions with Asn364, Glu345, and Glu203 are key. Various tyrosinase inhibitors nih.gov

Integration with Multi-omics Data for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological systems involving tyrosinase, researchers are increasingly integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govgithub.iomixomics.org This systems-level approach allows for the identification of complex interaction networks and pathways that would be missed by studying single components in isolation. nih.govmixomics.org

For example, by combining genomic and transcriptomic data, it is possible to identify genetic variations (nsSNPs) in the TYR gene that lead to altered protein function and stability. plos.org This information can then be correlated with proteomic and metabolomic data to understand the downstream consequences of these mutations on melanin (B1238610) production and other cellular processes.

Multi-omics integration can help to:

Identify novel biomarkers for diseases associated with tyrosinase dysfunction. nih.gov

Reconstruct biological pathways and networks involved in melanogenesis. nih.gov

Uncover the causal relationships between genetic variants, protein function, and metabolic output. nih.gov

Provide a more holistic view of how Tyrosinase 240–251 and its parent enzyme function within the complex cellular environment. frontiersin.org

Potential for Rational Design of Bioactive Peptide Analogs for Targeted Research Applications

The knowledge gained from structure-activity relationship studies and multi-omics data provides a strong foundation for the rational design of bioactive peptide analogs based on the Tyrosinase 240–251 sequence. mdpi.comnih.govmdpi.com By systematically modifying the peptide, researchers can create new molecules with tailored properties for specific research applications. nih.govnih.gov

Potential applications for rationally designed analogs include:

Highly Potent and Selective Inhibitors: By optimizing the binding interactions with the tyrosinase active site, it is possible to develop inhibitors with greater potency and selectivity than existing compounds. nih.govnih.gov This is crucial for developing research tools that can specifically target tyrosinase without affecting other enzymes.

Peptide-Based Probes: Analogs can be designed with features that facilitate their use as probes, such as the incorporation of fluorescent tags or reactive groups for crosslinking to interacting partners. nih.gov

Therapeutic Leads: While outside the direct scope of this article, the rational design of peptide analogs is a key strategy in the development of new therapeutic agents for conditions related to abnormal melanin production. nih.gov

The process of rational design often involves computational modeling and molecular docking studies to predict how different modifications will affect the peptide's structure and function. mdpi.comnih.govmdpi.com These in silico approaches, combined with experimental validation, accelerate the discovery of novel and effective research tools based on the Tyrosinase 240–251 scaffold. mdpi.com

Q & A

Q. What is the structural and functional significance of the Tyrosinase 240–251 peptide region in enzymatic activity?

Methodological Answer: The Tyrosinase 240–251 region is critical for substrate binding and catalytic activity. To characterize its role:

  • Conduct site-directed mutagenesis to alter residues in this region and measure changes in enzyme kinetics (e.g., VmaxV_{max}, KmK_m) using spectrophotometric assays .
  • Use circular dichroism (CD) or nuclear magnetic resonance (NMR) to analyze structural perturbations caused by mutations .
  • Compare results with computational models (e.g., molecular docking) to validate structural-functional relationships .

Q. What experimental methodologies are commonly employed to characterize the Tyrosinase 240–251 region?

Methodological Answer: Key techniques include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using kojic acid as a positive control .
  • Chromatographic Methods : Optimize TLC autography with gel-entrapped tyrosinase to screen inhibitors .
  • Spectroscopic Analysis : Monitor melanin formation at 475 nm to quantify tyrosinase activity .
  • Structural Studies : X-ray crystallography or cryo-EM to resolve the 3D conformation of the peptide region .

Q. How do variations in buffer conditions affect the stability of the Tyrosinase 240–251 peptide during in vitro assays?

Methodological Answer:

  • Perform a multivariate optimization using response surface methodology (RSM) to test pH (5.0–7.0), ionic strength (50–200 mM NaCl), and temperature (25–37°C).
  • Use a central composite design (CCD) to minimize experimental runs while maximizing data robustness .
  • Monitor peptide stability via size-exclusion chromatography or dynamic light scattering to detect aggregation .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize assay conditions for studying Tyrosinase 240–251 interactions with inhibitors?

Methodological Answer:

  • Step 1 : Define critical variables (e.g., enzyme concentration, incubation time, substrate concentration) and their ranges using prior kinetic data .

  • Step 2 : Design a Box-Behnken or central composite design to reduce experimental runs while capturing nonlinear interactions .

  • Step 3 : Validate models using ANOVA to ensure statistical significance (p<0.05p < 0.05) and adjust for overfitting .

  • Example Table :

    VariableLow LevelHigh LevelOptimal Value
    pH5.07.06.2
    Substrate (mM)0.52.01.3
    Incubation (min)103022

Q. What strategies are effective in reconciling contradictory kinetic data obtained from different Tyrosinase 240–251 inhibition studies?

Methodological Answer:

  • Data Harmonization : Normalize data using ZZ-scores or log-transformation to account for inter-lab variability .
  • Meta-Analysis : Pool datasets from multiple studies and apply mixed-effects models to identify confounding variables (e.g., assay temperature, enzyme source) .
  • Experimental Replication : Repeat assays under standardized conditions (NIH guidelines) to isolate methodological discrepancies .

Q. How can molecular dynamics (MD) simulations be integrated with experimental data to elucidate conformational changes in the Tyrosinase 240–251 region upon inhibitor binding?

Methodological Answer:

  • Step 1 : Generate a homology model of Tyrosinase 240–251 using templates from PDB (e.g., 2Y9X) .
  • Step 2 : Run MD simulations (100 ns) with/without inhibitors (e.g., kojic acid) to compare root-mean-square deviation (RMSD) and binding free energies (MM-GBSA) .
  • Step 3 : Validate simulations with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to experimentally map solvent accessibility changes .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent IC50_{50} values):

Assay Validation : Ensure adherence to NIH preclinical guidelines (e.g., enzyme lot consistency, controls) .

Statistical Testing : Apply Tukey’s HSD test to identify outliers in replicate experiments .

Contextual Reporting : Disclose all experimental parameters (e.g., buffer composition, temperature) in supplementary materials .

Reproducibility Checklist

  • Provide raw data and processing scripts in supplementary files .
  • Detail enzyme source (e.g., mushroom tyrosinase vs. human recombinant) and purification protocols .
  • Use IUPAC nomenclature for inhibitors and avoid ambiguous abbreviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.